molecular formula C17H26N6O2S B5021580 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine

Cat. No.: B5021580
M. Wt: 378.5 g/mol
InChI Key: IPVADPQHEOSCGQ-UHFFFAOYSA-N
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Description

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring, a piperazine ring, and an imidazole ring

Preparation Methods

The synthesis of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2S/c1-14(2)12-23-15(10-20-17(23)26(3,24)25)13-21-6-8-22(9-7-21)16-11-18-4-5-19-16/h4-5,10-11,14H,6-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVADPQHEOSCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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